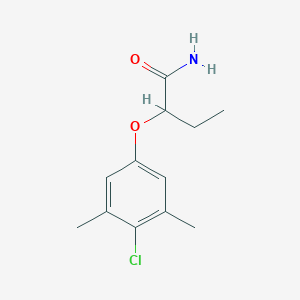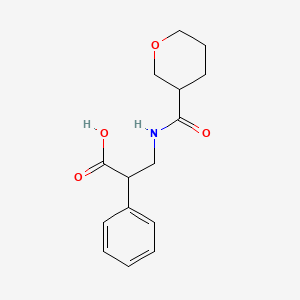
2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide, also known as CPPA, is a chemical compound that has been studied for its potential applications in scientific research. CPPA is a pyrazole derivative that has been shown to have interesting pharmacological properties, making it a promising candidate for further investigation. In
Scientific Research Applications
2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to modulate the activity of the GABA-A receptor. GABA-A receptors are important targets for the treatment of anxiety, epilepsy, and other neurological disorders. 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has been shown to enhance the activity of GABA-A receptors, which could lead to the development of new drugs for these conditions.
Mechanism of Action
2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide's mechanism of action involves the modulation of the GABA-A receptor. Specifically, 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide enhances the activity of the receptor by binding to a specific site on the receptor. This results in an increase in the opening of the ion channel, which leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has been shown to have several biochemical and physiological effects. In addition to its ability to enhance GABA-A receptor activity, 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has been shown to have anxiolytic and anticonvulsant effects in animal models. These effects are likely due to its ability to enhance GABA-A receptor activity. 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has also been shown to have anti-inflammatory effects in vitro, which could make it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a readily available compound for research. It has also been shown to have interesting pharmacological properties, which make it a promising candidate for further investigation. However, there are also some limitations to using 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide in lab experiments. One limitation is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood. Additionally, 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has not been approved for clinical use, so it cannot be used in human trials.
Future Directions
There are several potential future directions for research on 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide. One area of interest is its potential as a treatment for anxiety and other neurological disorders. Further research is needed to determine its safety and efficacy in humans. Another potential direction is the development of new drugs that target the GABA-A receptor using 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide as a lead compound. Finally, more research is needed to understand the anti-inflammatory effects of 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide and its potential as a treatment for inflammatory diseases.
Synthesis Methods
2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chloroacetyl chloride with 1-propan-2-ylpyrazole-4-carboxylic acid in the presence of a base such as triethylamine. The resulting product is 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide, which can be purified through recrystallization.
properties
IUPAC Name |
2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6(2)12-5-7(4-10-12)11-8(13)3-9/h4-6H,3H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXURKUFZMWUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Methyl(1,3-thiazol-4-ylmethyl)amino]butanamide](/img/structure/B7568475.png)
![3-[(5-Chlorothiophen-2-yl)sulfonylamino]-2-phenylpropanoic acid](/img/structure/B7568479.png)
![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B7568490.png)
![3-[(3-Bromobenzoyl)amino]-2-phenylpropanoic acid](/img/structure/B7568497.png)
![3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7568500.png)



![2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide](/img/structure/B7568529.png)
![N-[2-(aminomethyl)cyclopentyl]-3-methoxy-4-methylbenzamide](/img/structure/B7568535.png)
